3-Methyl-4-(2,2,2-trifluoroethoxy)aniline
Overview
Description
3-Methyl-4-(2,2,2-trifluoroethoxy)aniline: is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to an aniline ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 3-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The nitro group is then reduced to an amine group to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction will produce the amine derivative .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound may be used in biological research to study the effects of trifluoroethoxy groups on biological activity and interactions with biomolecules .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2,2,2-trifluoroethoxy)aniline: Similar structure but lacks the methyl group.
3-Methyl-4-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy.
Uniqueness: 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both a methyl group and a trifluoroethoxy group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-methyl-4-(2,2,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBTNDTWKOCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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